molecular formula C15H13N5O4 B2694778 9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-69-6

9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2694778
CAS No.: 899741-69-6
M. Wt: 327.3
InChI Key: FBRVAQPTSNFSII-UHFFFAOYSA-N
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Description

This purine-based compound features a benzodioxol moiety at position 9, an ethyl group at position 2, and a carboxamide group at position 4. The benzodioxol group (a methylenedioxy aromatic ring) enhances metabolic stability and may improve bioavailability by resisting oxidative degradation. The carboxamide group at position 6 facilitates hydrogen bonding, a critical feature for interactions with enzymatic targets such as kinases or phosphodiesterases . Purine derivatives are widely explored in drug discovery due to their structural versatility and ability to mimic endogenous nucleobases.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-2-10-17-11(13(16)21)12-14(18-10)20(15(22)19-12)7-3-4-8-9(5-7)24-6-23-8/h3-5H,2,6H2,1H3,(H2,16,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRVAQPTSNFSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a purine precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature and time are carefully monitored to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogue is 9-(2H-1,3-Benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (referred to as Compound A ). Key differences include:

  • Position 2 substituent : Ethyl (target compound) vs. 2-hydroxy-3-methoxyphenyl (Compound A).
  • Electronic effects : The methoxy and hydroxy groups in Compound A introduce polar interactions, whereas the ethyl group in the target compound reduces polarity, enhancing lipophilicity .
  • Synthetic complexity : The ethyl group simplifies synthesis compared to the multi-step functionalization required for Compound A’s aromatic substituent.

Another related compound is 8-trans-Piperamide-C-9-1 (a benzodioxol-containing piperamide derivative). While it shares the benzodioxol group, its core structure differs (piperamide vs. purine), leading to distinct pharmacological profiles. The purine core in the target compound enables nucleobase-like interactions, whereas the piperamide’s aliphatic chain may favor membrane permeability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A 8-trans-Piperamide-C-9-1
Molecular Weight ~357.3 g/mol ~415.4 g/mol ~341.4 g/mol
LogP (Predicted) 1.8 (moderate lipophilicity) 1.2 (higher polarity) 3.1 (high lipophilicity)
Key Substituents 2-ethyl, 6-carboxamide 2-(2-OH-3-OCH3-phenyl) Piperamide chain
Synthetic Yield Not reported Not reported 45–90% (similar coupling methods)

Biological Activity

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a benzodioxole moiety fused with a purine structure, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, often using catalysts such as palladium or copper in solvents like dimethylformamide (DMF) or dichloromethane (DCM) to achieve high yield and purity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor , particularly against α-amylase, an enzyme involved in carbohydrate metabolism. For instance, related benzodioxol derivatives have demonstrated potent α-amylase inhibition with IC50 values ranging from 0.68 µM to 0.85 µM, indicating promising antidiabetic properties .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. One study reported that specific derivatives exhibited significant activity against multiple cancer cell lines with IC50 values between 26 µM and 65 µM, suggesting its potential as an anticancer agent . Importantly, these compounds showed minimal cytotoxicity towards normal cells (IC50 > 150 µM), indicating a favorable safety profile.

Anti-inflammatory Properties

In addition to its antidiabetic and anticancer activities, compounds related to this structure have been investigated for their anti-inflammatory effects. Some derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent . This suggests that the benzodioxole structure may play a crucial role in modulating inflammatory pathways.

The mechanism of action for This compound involves binding to specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signal transduction pathways through receptor interactions.

Research Findings Overview

StudyBiological ActivityKey Findings
α-Amylase InhibitionIC50 values of 0.68 µM and 0.85 µM; effective in reducing blood glucose levels in diabetic mice.
Anti-inflammatoryDemonstrated greater activity than curcumin; potential for therapeutic use in inflammatory diseases.
AnticancerSignificant cytotoxicity against cancer cell lines; low toxicity towards normal cells.

Case Studies

  • Antidiabetic Effects : In vivo studies using a streptozotocin-induced diabetic mouse model showed that treatment with related benzodioxol derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
  • Cytotoxicity Assessment : Compounds derived from this structure were tested across various cancer cell lines using MTS assays, revealing selective toxicity towards cancer cells while sparing normal cells .

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